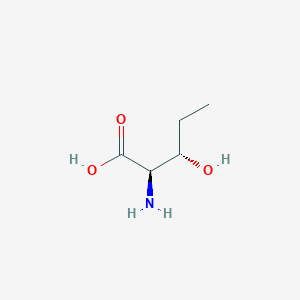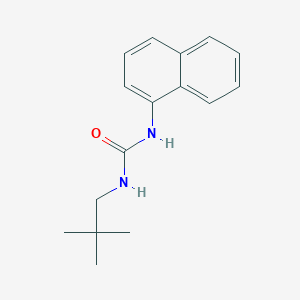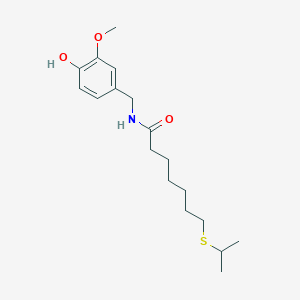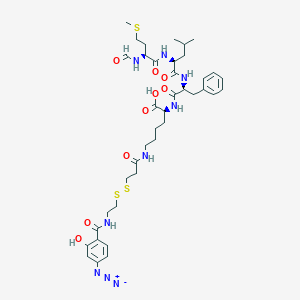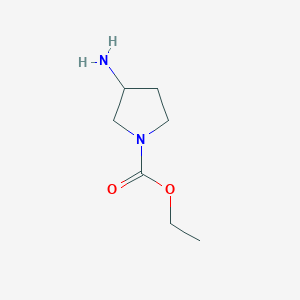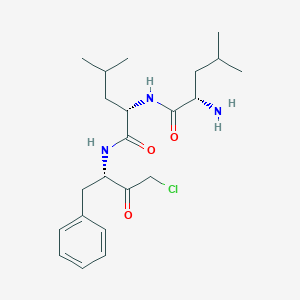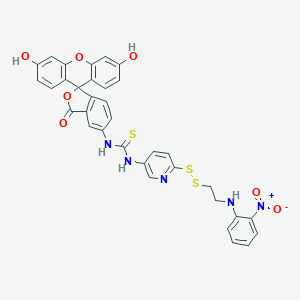
(2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)), also known as NEDTPF, is a fluorescent probe that has been widely used in scientific research. It is a complex molecule that has unique properties that make it useful in various applications.
Mecanismo De Acción
The mechanism of action of (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) involves the binding of the molecule to a target molecule. When (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) binds to a target molecule, it undergoes a conformational change that results in the emission of fluorescence. The intensity of the fluorescence is proportional to the amount of (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) bound to the target molecule.
Efectos Bioquímicos Y Fisiológicos
(2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) has no known biochemical or physiological effects. It is a non-toxic molecule that does not interfere with the normal functioning of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) in lab experiments are its high sensitivity, selectivity, and versatility. (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) can be used to study a wide range of biological processes and can be applied to various experimental systems. The limitations of using (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) in lab experiments are its cost and the complexity of the synthesis method.
Direcciones Futuras
There are several future directions for the use of (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) in scientific research. One direction is the development of new synthesis methods that are simpler and more cost-effective. Another direction is the application of (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) to new experimental systems and the development of new assays that utilize the unique properties of (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)). Additionally, the use of (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) in vivo imaging and diagnostic applications is an area of future research.
Métodos De Síntesis
The synthesis of (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) is a complex process that involves several steps. The first step involves the reaction between 2-nitroaniline and ethyl dithioacetate to form 2-nitroaniline-N-ethyldithioacetamide. The second step involves the reaction between 2-nitroaniline-N-ethyldithioacetamide and 2-(pyridyl-5-thiocyanate) to form 2-nitroaniline-N-ethyldithio)-2-(pyridyl-5-thiourea). The final step involves the reaction between 2-nitroaniline-N-ethyldithio)-2-(pyridyl-5-thiourea) and 5-fluorescein isothiocyanate to form (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)).
Aplicaciones Científicas De Investigación
(2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) has been widely used in scientific research as a fluorescent probe. It has been used in various applications such as protein labeling, enzyme activity assays, and cellular imaging. (2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) has been used to study the binding of proteins to DNA, the localization of proteins in cells, and the activity of enzymes in cells.
Propiedades
Número CAS |
101613-93-8 |
|---|---|
Nombre del producto |
(2-Nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) |
Fórmula molecular |
C34H25N5O7S3 |
Peso molecular |
711.8 g/mol |
Nombre IUPAC |
1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-[6-[2-(2-nitroanilino)ethyldisulfanyl]pyridin-3-yl]thiourea |
InChI |
InChI=1S/C34H25N5O7S3/c40-21-7-10-25-29(16-21)45-30-17-22(41)8-11-26(30)34(25)24-9-5-19(15-23(24)32(42)46-34)37-33(47)38-20-6-12-31(36-18-20)49-48-14-13-35-27-3-1-2-4-28(27)39(43)44/h1-12,15-18,35,40-41H,13-14H2,(H2,37,38,47) |
Clave InChI |
XMQFXPPYEQWBIO-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)NCCSSC2=NC=C(C=C2)NC(=NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)S)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)NCCSSC2=NC=C(C=C2)NC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)NCCSSC2=NC=C(C=C2)NC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)[N+](=O)[O-] |
Otros números CAS |
101613-93-8 |
Sinónimos |
(2-nitroaniline-N-ethyldithio)-2-(pyridyl-5-thioureido-N'-(5-fluorescein)) FarSSalC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




